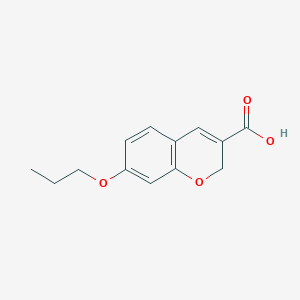

7-propoxy-2H-chromene-3-carboxylic acid

Description

Significance of the Chromene Scaffold in Medicinal Chemistry

The chromene scaffold, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyran ring, is a prominent structure in a vast number of natural and synthetic compounds. nih.govbldpharm.com Its prevalence in natural products such as alkaloids, flavonoids, and tocopherols has inspired medicinal chemists to explore its therapeutic potential. chemchart.com The low toxicity associated with many natural chromene derivatives further enhances their appeal as a "privileged scaffold" in drug discovery. nih.gov

Chromene derivatives have been shown to exhibit a wide array of pharmacological activities. bldpharm.comchemchart.com These include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticoagulant properties. bldpharm.com The versatility of the chromene nucleus allows for structural modifications that can modulate its biological activity, making it a valuable template for the design of new drugs. chemchart.com For instance, the introduction of different substituents on the chromene ring can lead to compounds with enhanced potency and selectivity for various biological targets. chemchart.com The ongoing research into chromene-based compounds continues to unveil new therapeutic applications, solidifying the importance of this scaffold in medicinal chemistry. bldpharm.comfluorochem.co.uk

Overview of 7-Propoxy-2H-chromene-3-carboxylic Acid as a Subject of Academic Inquiry

This compound is a specific derivative of the chromene family. While the broader class of chromene-3-carboxylic acids has been a subject of scientific investigation, published research focusing specifically on the 7-propoxy derivative is limited.

The synthesis of 7-alkoxy-2H-chromene-3-carboxylic acids generally involves the condensation of a 4-alkoxysalicylaldehyde with a suitable active methylene (B1212753) compound, followed by hydrolysis. For example, the synthesis of similar compounds often starts with the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with diethyl malonate. chemicalbook.com

Below is a table summarizing the basic chemical information for this compound:

| Property | Value |

| Molecular Formula | C13H14O4 americanelements.com |

| Molecular Weight | 234.25 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| CAS Number | 923200-37-7 chemicalbook.com |

While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly accessible scientific literature, its structural relationship to other well-studied 7-substituted chromene-3-carboxylic acids suggests potential areas for future investigation. The exploration of its pharmacological profile could be a subject for future academic inquiry, contributing to the broader understanding of the structure-activity relationships within the chromene class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-propoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOAOYCGCZPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Propoxy 2h Chromene 3 Carboxylic Acid

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to 7-propoxy-2H-chromene-3-carboxylic acid typically involve a sequential construction of the molecule. This begins with the appropriate functionalization of a phenolic precursor, followed by the formation of the chromene ring system, and finally, any necessary functional group manipulations. A common and logical approach involves the initial synthesis of a 7-propoxy substituted salicylaldehyde (B1680747), which then serves as a key intermediate for building the heterocyclic ring.

Propoxylation Protocols at the 7-Position

The introduction of the propoxy group at the 7-position of the chromene ring is generally accomplished by the propylation of a corresponding 7-hydroxy precursor. In a typical synthetic sequence, this step is performed on a readily available starting material such as 2,4-dihydroxybenzaldehyde (B120756). The Williamson ether synthesis is the most common method employed for this transformation.

This reaction involves the deprotonation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde with a suitable base, followed by nucleophilic substitution with a propylating agent. The higher acidity of the 4-hydroxyl group compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde, allows for regioselective alkylation at the desired position. nih.gov

Table 1: Reaction Conditions for the Propoxylation of 2,4-dihydroxybenzaldehyde

| Base | Propylating Agent | Solvent | Temperature | Yield | Reference |

| Cesium Bicarbonate (CsHCO₃) | 1-Bromopropane | Acetonitrile | 80 °C | High | nih.gov |

| Potassium Carbonate (K₂CO₃) | Propyl Iodide | Acetone | Reflux | Good | organic-chemistry.org |

| Sodium Hydride (NaH) | 1-Bromopropane | DMF | Room Temp. | Moderate | General |

The resulting 2-hydroxy-4-propoxybenzaldehyde is a crucial intermediate for the subsequent cyclization step.

Carboxylation Strategies at the 3-Position

The introduction of the carboxylic acid group at the 3-position of the chromene ring is often integrated with the ring formation step. The Knoevenagel condensation is a widely used and effective method for this purpose. nih.gov This reaction involves the condensation of the key intermediate, 2-hydroxy-4-propoxybenzaldehyde, with a compound containing an active methylene (B1212753) group, such as diethyl malonate or Meldrum's acid. ias.ac.in

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amino acid like L-proline. nih.govwikipedia.org The condensation is followed by an intramolecular cyclization (oxa-Michael addition) and subsequent elimination to form the chromene ring with an ester or a related group at the 3-position. beilstein-journals.org

Table 2: Knoevenagel Condensation for Chromene-3-carboxylate Synthesis

| Aldehyde Precursor | Active Methylene Compound | Catalyst | Solvent | Product | Reference |

| 2-Hydroxy-4-propoxybenzaldehyde | Diethyl Malonate | Piperidine | Ethanol | Ethyl 7-propoxy-2-oxo-2H-chromene-3-carboxylate | nih.gov |

| 2-Hydroxy-4-propoxybenzaldehyde | Meldrum's Acid | None (heat) | Ethanol | 7-Propoxy-2-oxo-2H-chromene-3-carboxylic acid | ias.ac.in |

| Substituted Salicylaldehydes | Malonic Acid Esters | L-proline | Ethanol | Corresponding Coumarin-3-carboxylic esters | nih.govwikipedia.org |

When diethyl malonate is used, the initial product is an ethyl ester, which then requires hydrolysis to yield the final carboxylic acid.

General Chromene Ring Formation via Cyclization Reactions

The formation of the 2H-chromene ring is a critical step in the synthesis. As mentioned in the previous section, the Knoevenagel condensation followed by intramolecular cyclization is a primary method. beilstein-journals.orgnih.gov This tandem reaction efficiently constructs the heterocyclic core of the molecule.

Alternative strategies for forming the 2H-chromene ring from salicylaldehydes include reactions with alkenylboronic acids in the presence of an amine, which proceed through an aminophenol intermediate that cyclizes upon heating. nih.gov Another approach involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes. nih.gov While these methods are effective for the general synthesis of 2H-chromenes, the Knoevenagel condensation is particularly well-suited for the direct introduction of the required carboxyl functionality at the 3-position.

Functional Group Transformations in Precursor Synthesis

Another important functional group transformation is the potential reduction of a coumarin (B35378) (2-oxo-2H-chromene) intermediate to the desired 2H-chromene. While direct synthesis of the 2H-chromene is often preferred, a synthetic route proceeding through the more common coumarin scaffold is also feasible. The reduction of the lactone in a 7-propoxy-2-oxo-2H-chromene-3-carboxylic acid derivative to a lactol can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Subsequent dehydration of the lactol would yield the 2H-chromene.

Advanced and Catalytic Synthetic Strategies

In recent years, advanced synthetic methods, particularly those employing transition-metal catalysis, have emerged as powerful tools for the construction of complex heterocyclic molecules like this compound. These strategies often offer higher efficiency, milder reaction conditions, and novel pathways for bond formation.

Transition-Metal-Catalyzed Annulation and C-H Activation Approaches

A notable advanced strategy for the direct synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed redox-neutral C-H activation and [3+3] annulation cascade. nih.gov This method utilizes N-phenoxyacetamides and methyleneoxetanones as substrates.

In the context of synthesizing this compound, the corresponding N-(4-propoxyphenoxy)acetamide would be the required starting material. The rhodium catalyst facilitates the activation of an ortho C-H bond on the phenoxy group, which then undergoes a [3+3] annulation with a three-carbon unit derived from the methyleneoxetanone. nih.govresearchgate.net This reaction directly constructs the 2H-chromene-3-carboxylic acid framework in a single, efficient step.

Table 3: Rhodium(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids

| Substrate 1 | Substrate 2 | Catalyst | Additive | Solvent | Temperature | Product | Reference |

| N-Phenoxyacetamides | Methyleneoxetanones | [Cp*RhCl₂]₂ | CsOAc | Acetonitrile | 60 °C | 2H-Chromene-3-carboxylic acids | nih.gov |

This C-H activation approach represents a significant advancement, as it bypasses the need for pre-functionalized starting materials like salicylaldehydes and offers a more atom-economical route to the target molecule. nih.gov

Decarboxylative Coupling Methodologies

Decarboxylative coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, starting from readily available carboxylic acids. In the context of chromene chemistry, decarboxylative cross-coupling reactions of coumarin-3-carboxylic acids have been explored to introduce a variety of substituents at the 3-position. These methods offer an alternative to traditional cross-coupling reactions that often require the pre-functionalization of the substrate with a halide or an organometallic reagent.

While specific examples of decarboxylative coupling to synthesize this compound are not prevalent in the literature, the general principles can be applied. For instance, a potential, albeit unconventional, retrosynthetic approach could involve the decarboxylative coupling of a suitable precursor. However, the more direct and common synthetic routes are generally favored for the primary synthesis of the title compound. The utility of decarboxylative coupling is more pronounced in the derivatization of the chromene core rather than its initial construction.

Recent advancements in this area have focused on the development of catalytic systems that can efficiently mediate the decarboxylation and subsequent coupling. These often involve transition metal catalysts, such as palladium or copper, which can facilitate the formation of new bonds under relatively mild conditions. The general mechanism is thought to involve the formation of a metal carboxylate, followed by decarboxylation to generate an organometallic intermediate, which then participates in the cross-coupling reaction.

Solvent-Controlled Reaction Pathways

The choice of solvent can significantly influence the outcome of chemical reactions, affecting reaction rates, yields, and even the nature of the products formed. In the synthesis of chromene derivatives, the solvent plays a crucial role in the condensation step. The Knoevenagel condensation, a key reaction in the synthesis of this compound, is often carried out in the presence of a basic catalyst in a suitable solvent.

Commonly used solvents include ethanol, piperidine, and dimethylformamide (DMF). The polarity and proticity of the solvent can impact the solubility of the reactants and intermediates, as well as the stability of the transition states. For instance, polar aprotic solvents like DMF can accelerate the reaction rate by effectively solvating the cationic species involved in the catalytic cycle. In some cases, solvent-free conditions or the use of ionic liquids have been explored to develop more environmentally friendly synthetic protocols.

The effect of the solvent on the reaction pathway can be illustrated by the following hypothetical reaction conditions for the synthesis of a 7-substituted coumarin-3-carboxylic acid, which would be analogous to the synthesis of the target compound.

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol | Piperidine | Reflux | 6 | 85 |

| DMF | K2CO3 | 100 | 4 | 90 |

| Acetic Acid | None | Reflux | 12 | 75 |

This is a representative table based on general procedures for analogous compounds and does not represent actual experimental data for this compound.

Water-Mediated Synthesis Techniques for Chromene Derivatives

The use of water as a reaction medium in organic synthesis has gained considerable attention due to its environmental benefits, low cost, and unique reactivity profiles. Water-mediated synthesis of chromene derivatives has been successfully demonstrated, offering a green alternative to traditional organic solvents. These reactions often take advantage of the hydrophobic effect and the high polarity of water to promote the desired transformations.

For the synthesis of compounds like this compound, a water-mediated Knoevenagel condensation could be envisioned. In such a system, the reaction between 2-hydroxy-4-propoxybenzaldehyde and diethyl malonate could be carried out in an aqueous medium, often in the presence of a surfactant or a phase-transfer catalyst to enhance the solubility of the organic reactants. The subsequent hydrolysis of the ester can also be performed in an aqueous basic solution.

The advantages of water-mediated synthesis include simplified work-up procedures, reduced environmental impact, and often, enhanced reaction rates and selectivities. Research in this area continues to explore the scope and limitations of aqueous synthesis for a wide range of heterocyclic compounds, including coumarins.

Considerations for Scalable Synthesis in Research

The transition of a synthetic route from a laboratory scale to a larger, scalable process for research purposes requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, a scalable process would likely be based on the robust and well-understood Knoevenagel condensation pathway.

Key considerations for scalable synthesis include:

Reagent Availability and Cost: The starting materials, 2-hydroxy-4-propoxybenzaldehyde and diethyl malonate, should be readily available from commercial sources at a reasonable cost.

Reaction Conditions: The reaction conditions should be optimized for large-scale production. This includes minimizing the use of hazardous or expensive reagents and solvents, and ensuring that the reaction can be safely controlled in larger reactors. The use of high temperatures or pressures should be avoided if possible.

Purification: The purification method for the final product and any intermediates should be amenable to large-scale operations. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

Waste Management: A scalable synthesis should be designed to minimize waste generation. The use of catalytic rather than stoichiometric reagents and the recycling of solvents can contribute to a more sustainable process.

Process Safety: A thorough safety assessment of the entire process is crucial. This includes identifying potential hazards associated with the reagents, intermediates, and reaction conditions, and implementing appropriate safety measures.

The following table outlines a hypothetical comparison of a lab-scale synthesis versus a scalable synthesis for a generic 7-substituted-2-oxo-2H-chromene-3-carboxylic acid.

| Parameter | Lab-Scale Synthesis | Scalable Synthesis |

| Starting Material Quantity | Milligrams to grams | Kilograms |

| Solvent Volume | Milliliters to liters | Liters to gallons |

| Purification Method | Column Chromatography | Recrystallization |

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Process Control | Manual | Automated |

This table provides a general comparison and does not represent specific data for the synthesis of this compound.

Chemical Reactivity and Transformations of 7 Propoxy 2h Chromene 3 Carboxylic Acid

Oxidation Reactions and Product Formation

The 2H-chromene core of 7-propoxy-2H-chromene-3-carboxylic acid is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this exact molecule are not extensively documented, the reactivity can be inferred from studies on related chromene derivatives.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the cleavage of the pyran ring. This typically results in the formation of substituted salicylic (B10762653) acid derivatives. For instance, oxidation may yield 2-hydroxy-4-propoxybenzoic acid and other degradation products. The reaction proceeds through the initial attack on the double bond of the pyran ring, followed by oxidative cleavage.

Milder oxidizing agents can selectively target the allylic position of the chromene ring, potentially leading to the formation of the corresponding 4-hydroxy or 4-oxo derivatives. However, the presence of the electron-withdrawing carboxylic acid group at the 3-position can influence the regioselectivity of such oxidations.

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 7-propoxy-2H-chromen-3-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to afford the desired alcohol. It is crucial to control the reaction conditions to avoid over-reduction or undesired reactions with the chromene ring. While the double bond in the pyran ring is generally less susceptible to reduction by hydride reagents compared to the carboxylic acid, prolonged reaction times or elevated temperatures could potentially lead to its reduction.

For a more chemoselective reduction, alternative reagents or protection strategies for the chromene double bond might be employed, although specific literature on this for the title compound is scarce.

Nucleophilic Substitution Reactions Involving the Propoxy Group

The propoxy group at the 7-position is an ether linkage and can undergo cleavage under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via a nucleophilic substitution mechanism, where the ether oxygen is first protonated, followed by the attack of the halide ion. Cleavage of the aryl-alkyl ether bond would yield 7-hydroxy-2H-chromene-3-carboxylic acid and propyl iodide or bromide.

Due to the stability of the aryl-oxygen bond, nucleophilic aromatic substitution at the C7 position to displace the propoxy group is generally difficult and would require activation by strongly electron-withdrawing groups on the aromatic ring, which are absent in this molecule.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for a variety of derivatization reactions, enhancing the molecular diversity of the this compound scaffold.

Esterification Reactions

Esterification of the carboxylic acid can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically carried out under reflux in the corresponding alcohol, which also serves as the solvent.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Examples of Esterification Reactions

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl 7-propoxy-2H-chromene-3-carboxylate |

| Ethanol | TsOH (cat.) | Ethyl 7-propoxy-2H-chromene-3-carboxylate |

Amidation and Related Coupling Reactions

The carboxylic acid can be converted to the corresponding amide by reaction with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine.

Direct amidation can also be achieved using peptide coupling reagents like DCC, EDC, or newer reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 2: Examples of Amidation Reactions

| Amine | Coupling Reagent | Product |

|---|---|---|

| Aniline | SOCl₂, then aniline | N-phenyl-7-propoxy-2H-chromene-3-carboxamide |

| Piperidine (B6355638) | EDC, HOBt | (7-propoxy-2H-chromen-3-yl)(piperidin-1-yl)methanone |

Transformations Involving the Chromene Ring System

The 2H-chromene ring system can undergo several transformations. Under acidic conditions, the pyran ring can be opened, particularly in the presence of nucleophiles. For instance, treatment with strong acids in the presence of water could potentially lead to the formation of a chalcone-like structure through hydrolysis.

Electrophilic substitution reactions on the benzene (B151609) ring are directed by the activating, ortho-, para-directing propoxy group and the deactivating, meta-directing carboxylic acid and pyran ring functionalities. Therefore, electrophilic attack is most likely to occur at the C6 and C8 positions. Halogenation, nitration, and Friedel-Crafts reactions could potentially be achieved under controlled conditions to further functionalize the aromatic core.

Furthermore, the double bond in the pyran ring can undergo addition reactions, such as hydrogenation, which would lead to the corresponding chromane (B1220400) derivative. This would typically require a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Mechanistic Investigations of Biological Activities of 7 Propoxy 2h Chromene 3 Carboxylic Acid

Anti-inflammatory Mechanisms of Action

The potential anti-inflammatory effects of 7-propoxy-2H-chromene-3-carboxylic acid are likely attributable to a multi-faceted approach involving the inhibition of key inflammatory enzymes and the modulation of intracellular signaling pathways. This is a characteristic feature of many coumarin (B35378) and chromene derivatives.

Studies on Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Coumarin derivatives have been investigated as potential COX inhibitors.

A series of novel 7-substituted coumarin derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of inflammatory markers. nih.gov Molecular docking studies on some coumarin derivatives have shown potential binding to COX enzymes, suggesting this as a plausible mechanism of action. nih.gov

Table 1: Representative Cyclooxygenase (COX) Inhibitory Activity of a Related Coumarin Derivative Data presented is for a representative compound from the broader class of coumarin derivatives and not for this compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | Data Not Available | Data Not Available | Data Not Available |

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of chromene derivatives are often linked to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies on various 7-substituted coumarin derivatives have demonstrated their ability to inhibit the activation of the NF-κB signaling pathway. nih.gov This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the active NF-κB subunits. By suppressing NF-κB activation, this compound could potentially reduce the production of a wide array of inflammatory mediators. For instance, a study on novel 7-substituted coumarin derivatives showed that the compound N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) could remarkably block the NF-κB signaling pathway in vitro. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of proteins, including p38, ERK, and JNK, are also key players in the inflammatory process. They are involved in the production of pro-inflammatory cytokines and the regulation of cellular responses to stress. Some chromene derivatives have been shown to interfere with MAPK signaling cascades. While specific data on this compound is unavailable, it is plausible that it could exert anti-inflammatory effects by modulating the phosphorylation and activation of MAPK proteins, thereby downregulating the expression of inflammatory genes.

Pre-clinical Evaluation in Animal Models of Inflammation

To assess the in vivo anti-inflammatory potential of novel compounds, various preclinical animal models of inflammation are utilized. Carrageenan-induced paw edema in rats is a widely used acute inflammation model to screen for potential anti-inflammatory agents.

While specific in vivo data for this compound is not available, studies on other coumarin derivatives have demonstrated significant anti-inflammatory activity in such models. For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were assessed for their anti-inflammatory activity using the carrageenan-induced hind paw edema method, with some compounds showing a significant reduction in paw edema volume. nih.gov These studies provide a rationale for the potential in vivo efficacy of this compound. Other models, such as those involving the induction of inflammation through agents like lipopolysaccharide (LPS), are also employed to evaluate the effects of compounds on systemic inflammation and cytokine production. nih.govmdpi.com

Table 2: Representative Anti-inflammatory Activity of a Related Coumarin Derivative in a Pre-clinical Model Data presented is for a representative compound from the broader class of coumarin derivatives and not for this compound.

| Compound | Animal Model | Inhibition of Edema (%) |

|---|---|---|

| 6-(4-Chlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced rat paw edema | 44.05% (after 3h) |

Antioxidant Mechanisms of Action

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is intricately linked to inflammation. Many compounds with anti-inflammatory properties also possess antioxidant capabilities. The chemical structure of this compound, featuring a chromene core, suggests a potential for antioxidant activity.

Free Radical Scavenging Mechanisms

The primary mechanism by which many phenolic compounds, including coumarins, exert their antioxidant effects is through direct scavenging of free radicals. The chromene ring system can donate a hydrogen atom or an electron to neutralize reactive oxygen species, thereby terminating the damaging chain reactions initiated by these radicals. The presence of the propoxy group at the 7-position can influence the electron-donating capacity of the molecule, which is a key determinant of its radical scavenging potential.

Various in vitro assays are used to evaluate the free radical scavenging activity of compounds, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Numerous studies have demonstrated the potent free radical scavenging activity of various coumarin and chromene derivatives in these assays. mdpi.com

Protection Against Oxidative Damage

Furthermore, oxidative stress can lead to lipid peroxidation, a destructive process that damages cell membranes and generates harmful byproducts. Antioxidants can inhibit lipid peroxidation by scavenging the lipid peroxyl radicals that propagate the chain reaction. Studies on various coumarin derivatives have shown their ability to protect against lipid peroxidation in different experimental models. This protective effect is crucial in mitigating the cellular damage associated with inflammatory conditions where oxidative stress is a significant component.

Table 3: Representative Antioxidant Activity of a Related Coumarin Derivative Data presented is for a representative compound from the broader class of coumarin derivatives and not for this compound.

| Compound | Antioxidant Assay | IC₅₀ (µM) |

|---|---|---|

| 7-Hydroxycoumarin | DPPH radical scavenging | >100 |

Cellular Antioxidant Capacity Studies in vitro

Scientific literature available through comprehensive searches does not provide specific data on the in vitro cellular antioxidant capacity of this compound. While studies on various other coumarin and chromene derivatives have explored their antioxidant potential, research focusing explicitly on the 7-propoxy substituted variant is not presently available. Therefore, detailed research findings and data tables for this specific compound cannot be presented.

Anticancer Potential and Associated Cellular Pathways

There is currently a lack of specific published research investigating the anticancer potential and associated cellular pathways of this compound. Consequently, information regarding its specific effects on the inhibition of cancer cell proliferation, modulation of cell growth signaling pathways, and the induction of apoptosis-related pathways is not available.

Inhibition of Cancer Cell Proliferation

No specific studies detailing the inhibitory effects of this compound on cancer cell proliferation have been identified in the reviewed scientific literature.

Modulation of Cell Growth Signaling Pathways

Investigations into the modulation of cell growth signaling pathways by this compound have not been reported in the available scientific literature.

Induction of Apoptosis-Related Pathways

Specific research on the induction of apoptosis-related pathways by this compound is not present in the current body of scientific publications.

Antimicrobial Activities of Chromene-3-carboxylic Acid Derivatives

The broader class of chromene-3-carboxylic acid derivatives has been the subject of various studies to determine their antimicrobial properties. These investigations have revealed that certain derivatives possess significant activity against a range of microbial pathogens.

Antibacterial Spectrum and Efficacy

Research into chromene-3-carboxylic acid derivatives has demonstrated their potential as antibacterial agents. Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often influenced by the nature and position of substituents on the chromene ring.

For instance, certain halogenated 3-nitro-2H-chromenes have shown notable anti-staphylococcal activity. Mono-halogenated derivatives displayed moderate activity, while tri-halogenated versions exhibited potent effects against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/mL. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent against these resistant strains, with MIC values of 4 μg/mL for S. aureus and 1–4 μg/mL for S. epidermidis. nih.gov

Other studies on different chromene derivatives have also reported a broad spectrum of antibacterial action. ijpsjournal.com The mechanism of action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are crucial for DNA replication and cell division. ijpsjournal.com Some derivatives may also act by disrupting the bacterial membrane, leading to cell lysis. ijpsjournal.com

The following table summarizes the antibacterial activity of selected chromene derivatives from various studies.

| Bacterial Strain | Compound Type | MIC (μg/mL) |

| Staphylococcus aureus (Multidrug-Resistant) | Tri-halogenated 3-nitro-2H-chromene | 4 |

| Staphylococcus epidermidis (Multidrug-Resistant) | Tri-halogenated 3-nitro-2H-chromene | 1-4 |

| Staphylococcus aureus | Mono-halogenated 3-nitro-2H-chromene | 8-32 |

| Staphylococcus epidermidis | Mono-halogenated 3-nitro-2H-chromene | 8-32 |

Antifungal Spectrum and Efficacy

While specific studies on the antifungal spectrum and efficacy of this compound are not extensively documented in publicly available literature, the broader class of coumarin derivatives, to which this compound belongs, has demonstrated notable antifungal properties. Research into coumarin-3-carboxamide derivatives, for instance, has revealed significant activity against a range of phytopathogenic fungi. These studies provide a basis for understanding the potential antifungal capabilities of related structures.

The core structure of coumarin and its derivatives is recognized for its biological activities, which often includes antifungal effects. The introduction of a carboxylic acid group at the C3 position has been noted in some studies as being important for the antibacterial activity of certain coumarins, suggesting that this functional group may also play a role in the antifungal mechanism. For example, some coumarin-3-carboxylic acid derivatives have shown activity against various fungal strains.

A study on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, which are structurally related to the compound of interest, investigated their antifungal activities against five common fungi. The findings indicated that these compounds exhibit a degree of antifungal activity, with some derivatives showing promising inhibition rates against specific fungal strains like Fusarium oxysporum. researchgate.net

It is important to note that the specific substitution at the 7-position, in this case, a propoxy group, would likely modulate the antifungal activity. The lipophilicity and steric bulk of the propoxy group could influence the compound's ability to penetrate fungal cell membranes and interact with intracellular targets. However, without direct experimental data on this compound, its precise antifungal spectrum and efficacy remain to be elucidated.

Enzyme Inhibition Studies (Specific Targets, for related compounds)

Currently, there is a lack of direct evidence in the scientific literature specifically linking this compound or its close derivatives to the inhibition of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme. PFKFB3 is a significant regulator of glycolysis and has been identified as a therapeutic target in cancer and inflammatory diseases. google.comnih.gov The primary inhibitors of PFKFB3 that have been extensively studied belong to different chemical classes, such as 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO) and its derivatives. nih.gov

While the chromene scaffold is known for a wide range of biological activities, its role in PFKFB3 inhibition is not yet established. Research into novel PFKFB3 inhibitors is ongoing, and it is conceivable that chromene-based compounds could be explored for this activity in the future. The structural features of this compound, including its aromatic ring system and carboxylic acid group, could potentially interact with the active site of PFKFB3, but this remains speculative without experimental validation.

Derivatives of coumarin have been a subject of interest in the development of cholinesterase inhibitors, which are crucial for the management of Alzheimer's disease. ssu.ac.irbohrium.com Various studies have demonstrated that the coumarin scaffold can serve as a valuable template for designing compounds that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research on 7-hydroxycoumarin derivatives has shown that substitution at the 7-position can significantly influence their inhibitory activity. ssu.ac.irresearchgate.net For instance, attaching different functionalized amine groups to the 7-position of the coumarin ring via a linker has been a common strategy to enhance AChE inhibition. ssu.ac.ir

A study on coumarin-3-carboxamides bearing a tryptamine (B22526) moiety highlighted that modifications at the 7-position of the coumarin structure, such as the introduction of a benzyloxy group, can improve anti-AChE activity. researchgate.net Specifically, a derivative with a 7-(4-fluorobenzyl)oxy group showed potent inhibition. researchgate.net This suggests that the nature of the substituent at the 7-position is a key determinant of the inhibitory potential.

| Compound Type | Target Enzyme | Key Structural Features | Observed Activity |

|---|---|---|---|

| 7-Hydroxycoumarin Derivatives | AChE, BuChE | Amidic linker to various amines at 7-position | Remarkable inhibitory activity ssu.ac.ir |

| Coumarin-3-Carboxamides | AChE | Tryptamine moiety and benzyloxy group at 7-position | Significant improvement in anti-AChE activity researchgate.net |

Chromone-3-carboxylic acid and its derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.net MAO-B is a key enzyme in the metabolism of neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Studies have shown that the position of the carboxylic acid group on the chromone (B188151) ring is crucial for activity. Chromone-3-carboxylic acid was found to be a potent hMAO-B inhibitor, whereas the corresponding chromone-2-carboxylic acid was almost inactive against both MAO-A and MAO-B. researchgate.net This highlights the specific structural requirements for effective inhibition.

Furthermore, the development of 2H-chromene-3-carboxamide derivatives has been explored for their hMAO-inhibitory activity, with many compounds showing mild-to-excellent results. researchgate.net Molecular docking studies of these derivatives have suggested that the coumarin ring can engage in π–π stacking interactions with key tyrosine residues (Tyr435 and Tyr398) in the active site of MAO-B. nih.gov Additionally, the carbonyl oxygen at the 2-position of the coumarin can form hydrogen bonds, further stabilizing the enzyme-inhibitor complex. nih.gov

Given that this compound shares the core 2H-chromene-3-carboxylic acid structure, it is plausible that it could also act as a MAO-B inhibitor. The propoxy group at the 7-position might further influence its binding affinity and selectivity.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Chromone-3-carboxylic acid | hMAO-B | 0.048 researchgate.net | High for hMAO-B over hMAO-A researchgate.net |

The coumarin scaffold has been identified as an attractive framework for the development of inhibitors against Casein Kinase 2 (CK2), a protein kinase implicated in various diseases, including cancer. nih.gov A number of coumarin derivatives have been synthesized and tested for their ability to inhibit CK2.

One of the most potent inhibitors discovered from this class is 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC), which has been co-crystallized with CK2, providing valuable insights into the binding mode of these compounds. nih.gov This research has helped in rationalizing the structure-activity relationships within the coumarin series.

A study involving coumarin-3-carboxamide derivatives investigated their potential as CK2 inhibitors through molecular docking. nih.gov The results indicated that these compounds could fit into the CK2 binding site, with the binding energy being influenced by the specific substitutions on the coumarin ring. For instance, 8,8-Dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid was shown to interact with key amino acid residues like LYS68 and ASP175 in the binding site. nih.gov

Although there is no direct experimental data on the CK2 inhibitory activity of this compound, the established potential of the coumarin-3-carboxylic acid scaffold suggests that it could be a candidate for such activity. The propoxy group at the 7-position would likely influence its interaction with the CK2 active site.

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| 8,8-Dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid | -89.19 | LYS68, ASP175 nih.gov |

| 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin | -91.13 | LYS68 nih.gov |

Receptor Binding Affinity and Ligand-Target Interactions (for related compounds)

Derivatives of coumarin-3-carboxylic acid have been investigated for their ability to modulate the function of various receptors, demonstrating the versatility of this chemical scaffold in interacting with biological targets.

One area of significant research has been the interaction of these compounds with N-Methyl-D-Aspartate (NMDA) receptors, which are crucial for synaptic plasticity and are implicated in several neurological disorders. A study on a series of coumarin-3-carboxylic acid derivatives revealed that they can act as both inhibitors and potentiators of NMDA receptor responses. nih.gov The specific substitutions on the coumarin ring were found to be critical in determining the nature and selectivity of their modulatory effects on different NMDA receptor subtypes (GluN1/GluN2A-D). nih.gov For example, 6,8-diiodo substitution enhanced the inhibitory activity at NMDA receptors. nih.gov

Furthermore, 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety have been designed and synthesized as potential ligands for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2A receptors. mdpi.com Molecular docking studies suggested that these compounds could bind with high affinity to the 5-HT1A receptor. The length of the alkyl linker between the coumarin core and the piperazine moiety was found to influence the binding affinity and functional activity, with some derivatives acting as antagonists. mdpi.com

G-Protein Coupled Receptor Agonism

No specific studies detailing the agonistic activity of this compound on G-Protein Coupled Receptors (GPCRs) were found. Research on related 2H-chromen-2-one derivatives has identified them as agonists for G protein-coupled receptor-35 (GPR35), where a hydroxyl group at the 7-position was noted for its importance in agonistic activity. nih.gov However, this does not directly apply to the 7-propoxy variant.

Retinoic Acid Receptor Alpha Antagonism

There is no available research specifically identifying or detailing the activity of this compound as an antagonist of Retinoic Acid Receptor Alpha (RARα). The RAR family of receptors, including the alpha subtype, are known targets for therapeutic intervention in conditions like inflammatory diseases. google.com

Leukotriene B4 Receptor Modulation

Specific data on the modulation of the Leukotriene B4 receptor by this compound is not present in the available literature. While structurally distinct benzopyran derivatives have been investigated as selective leukotriene B4 receptor antagonists, this information does not extend to the specific compound . nih.gov

Structure Activity Relationship Sar Elucidation for 7 Propoxy 2h Chromene 3 Carboxylic Acid and Its Analogs

Impact of Substituent Variation on Biological Activity

The biological profile of 7-propoxy-2H-chromene-3-carboxylic acid is a direct consequence of the interplay between its core structure and its substituents. Modifications at the 7-position, the 3-position, and elsewhere on the chromene ring can dramatically alter the compound's potency, selectivity, and pharmacological action.

The substituent at the 7-position of the chromene ring plays a significant role in modulating the molecule's interaction with biological targets. The propoxy group (-O-CH₂CH₂CH₃) in this position imparts specific physicochemical properties that are crucial for its activity.

Lipophilicity and Chain Length: The propoxy group is a moderately lipophilic alkoxy group. Increased lipophilicity can enhance the ability of a molecule to cross cell membranes and access intracellular targets. The length of the alkyl chain in alkoxy-substituted coumarins and chromenes is known to influence biological activity. While some studies suggest that longer alkyl chains can lead to decreased activity, others have found a positive correlation up to a certain length, after which activity plateaus or declines.

Electronic Effects: As an electron-donating group, the propoxy moiety can influence the electron density of the aromatic ring, which can affect binding to target proteins.

Comparison with Other 7-Substituents: SAR studies on related 7-substituted coumarins have shown that this position is critical. For instance, 7-hydroxycoumarins are recognized as a key class of compounds, and esterification or etherification of this hydroxyl group, as in the case of the propoxy group, significantly alters the molecule's properties, including its antioxidant and anticancer activities. drugbank.com

The carboxylic acid group (-COOH) at the 3-position is a key determinant of the biological activity for many chromene and coumarin (B35378) derivatives.

Research has demonstrated that this acidic moiety is often indispensable for certain activities. For example, in a study of coumarin derivatives, the compound with a 3-carboxylic acid group was the most active against Bacillus cereus, whereas derivatives lacking this group or having it converted to a carboxamide were inactive. nih.gov This highlights the critical nature of the carboxylic acid for antibacterial action. nih.gov

The importance of the 3-carboxylic acid group can be attributed to several factors:

Target Interaction: It can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors.

Acidity and Ionization: At physiological pH, the carboxylic acid group is typically ionized to a carboxylate anion (-COO⁻), which can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) on a target protein.

Synthetic Handle: From a chemical synthesis perspective, the carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, such as esters and amides, allowing for the generation of large libraries of analogs for SAR studies. semanticscholar.orgresearchgate.net

Beyond the 7-propoxy and 3-carboxylic acid groups, substitutions at other positions of the chromene ring can fine-tune the molecule's pharmacological properties. The electronic nature and steric bulk of these substituents are key.

Halogens (F, Cl, Br, I): The introduction of halogens can significantly impact activity. In one study on 2H-chromene derivatives as P2Y6 receptor antagonists, 6-fluoro and 6-chloro analogs showed enhanced potency compared to other halogens at that position. nih.gov Conversely, halogen substitution at the 5, 7, or 8 positions led to a decrease in affinity. nih.gov This demonstrates the high positional sensitivity of substituent effects.

Hydroxy (-OH): Hydroxyl groups can form hydrogen bonds and are often important for activity. In thiochromane derivatives, a hydroxyl group at a specific position was found to significantly enhance antimycobacterial potency. rsc.org

Alkoxy (-OR): Methoxy (B1213986) groups have been shown to be beneficial in some cases. For instance, methoxy groups on the spiro-indoline thiochromane scaffold were found to enhance antifungal activity. rsc.org

Stereochemical Influence on Pharmacological Potency (e.g., Enantiomeric Forms)

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. While this compound itself is achiral, many of its potent analogs possess a chiral center, typically at the C2 position of the chromene ring, which arises from having two different substituents at that position. mdpi.com

The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into a binding site and elicit a strong response, while the other may fit poorly or not at all, resulting in lower potency or even a different pharmacological effect.

For 2-substituted 3-nitro-2H-chromenes, the introduction of an electron-withdrawing group like trifluoromethyl (CF₃) at the C2 position not only activates the molecule but also increases the stereoselectivity of its reactions. mdpi.com This control over stereochemistry is crucial, as different isomers can have distinct biological outcomes. Therefore, for any chiral analog of this compound, the separation and individual biological evaluation of each enantiomer are essential steps in a thorough SAR investigation.

Methodologies for SAR Determination

Elucidating the structure-activity relationships for a class of compounds is a systematic process that is fundamental to modern drug discovery. nih.gov It involves a cycle of designing, synthesizing, and testing new molecules to build a comprehensive understanding of how chemical structure translates into biological activity.

The cornerstone of SAR determination is the systematic chemical modification of a lead compound, followed by rigorous biological testing. nih.gov For this compound, this process would involve creating several series of analogs to probe the importance of each part of the molecule.

Typical Modification Strategies:

Varying the 7-Alkoxy Group: Synthesizing analogs with different alkyl chains at the 7-position (e.g., methoxy, ethoxy, butoxy) to determine the optimal size and lipophilicity for the target.

Modifying the 3-Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to probe the necessity of the acidic proton and the potential for other hydrogen bonding interactions. nih.gov

Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, nitro groups) at available positions (C5, C6, C8) on the benzene (B151609) ring to map the electronic and steric requirements of the binding site. nih.gov

2-Position Substitution: Introducing various groups at the C2 position to explore potential new interactions with the target and to study the effects of stereochemistry.

Each newly synthesized compound is then subjected to a battery of in vitro biological assays to measure its potency, selectivity, and efficacy. By comparing the activity data across the different series of analogs, medicinal chemists can deduce which structural features are essential for activity (the pharmacophore) and which can be modified to improve drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A Quantitative Structure-Activity Relationship (QSAR) model for this compound and its analogs is not available in the reviewed scientific literature. The development of such a model would be a valuable research endeavor to quantitatively understand the relationship between the chemical structure of these compounds and their biological activity.

A hypothetical QSAR study for this series of compounds would typically involve the following steps:

Data Set Preparation: A series of 7-alkoxy-2H-chromene-3-carboxylic acid analogs would be synthesized, where the alkoxy group is varied (e.g., methoxy, ethoxy, propoxy, butoxy, etc.). The biological activity of each compound against a specific target would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously validated using both internal and external validation techniques.

The resulting QSAR model could be represented by an equation that would allow for the prediction of the biological activity of new, unsynthesized analogs. This would be instrumental in guiding the design of more potent and selective compounds.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound "this compound" that directly addresses the computational and molecular modeling topics outlined in your request. The required information for the following sections is not available for this specific molecule:

Computational Chemistry and Molecular Modeling Approaches

Mechanistic Theoretical Studies and Reaction Pathway Analysis

While computational studies have been conducted on structurally similar compounds—such as other derivatives of 2H-chromene-3-carboxylic acid with different substituents at the 7-position (e.g., hydroxy, methoxy (B1213986), or diethylamino groups)—these findings are specific to those molecules and cannot be extrapolated to "7-propoxy-2H-chromene-3-carboxylic acid" to maintain scientific accuracy.

Therefore, it is not possible to generate the requested article with the specified strict adherence to both the compound and the detailed outline.

Applications of 7 Propoxy 2h Chromene 3 Carboxylic Acid in Contemporary Academic Research

Utility as a Chemical Building Block in Organic Synthesis

The 2H-chromene-3-carboxylic acid framework is a highly versatile intermediate in organic synthesis. Its value stems from the reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring. This scaffold allows for the construction of a diverse library of more complex molecules through common synthetic transformations.

The carboxylic acid moiety at the C-3 position is a key functional group that can readily undergo a variety of reactions. Standard protocols are used to convert the acid into esters, amides, and other derivatives, thereby expanding the molecular diversity accessible from this single precursor. mdpi.commdpi.com For instance, esterification can be achieved by reacting the carboxylic acid with various alcohols in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com Similarly, the synthesis of amide derivatives is a common strategy to explore structure-activity relationships in drug discovery. researchgate.net

The synthesis of the chromene core itself is well-established, often involving a Knoevenagel condensation between a 4-substituted salicylaldehyde (B1680747) (in this case, 4-propoxy-2-hydroxybenzaldehyde) and a compound with an active methylene (B1212753) group, such as malonic acid or its esters, followed by hydrolysis. mdpi.comresearchgate.net The inherent reactivity of the scaffold makes 7-propoxy-2H-chromene-3-carboxylic acid a valuable starting material for creating novel compounds with tailored properties.

| Reaction Type | Description | Example Reactant(s) | Resulting Functional Group | Reference(s) |

|---|---|---|---|---|

| Esterification | Conversion of the carboxylic acid to an ester, often to modify solubility or create a prodrug. | Allyl bromide, Cyclohexanol, L-(-)-Menthol | Allyl ester, Cycloalkyl ester | mdpi.comnih.govresearchgate.net |

| Amidation | Reaction with an amine to form an amide, a common linkage in biologically active molecules. | Various primary/secondary amines | Carboxamide | researchgate.net |

| Hydrazide Formation | Reaction with hydrazine (B178648) to produce a hydrazide, which can serve as an intermediate for further heterocycle synthesis. | Hydrazine hydrate | Carbohydrazide | mdpi.com |

| Decarboxylation | Removal of the carboxylic acid group to yield a chromene substituted at the 3-position. | Heat | Leads to a 2H-chromene scaffold | mdpi.com |

Role in Medicinal Chemistry for Lead Compound Discovery and Optimization

The chromene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. orientjchem.orgnih.gov Compounds incorporating this structure have been investigated for anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, among others. nih.govresearchgate.netchemimpex.com The substituent at the 7-position of the chromene ring is critical for modulating biological activity. Therefore, the 7-propoxy group of the title compound is expected to influence its potency, selectivity, and pharmacokinetic profile compared to other analogs.

While direct biological data for this compound is scarce, extensive research on its analogs provides strong evidence of its potential as a source for new therapeutic agents. For example, various 2H-chromene derivatives have shown promise as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov Furthermore, coumarin-3-carboxamides have been explored as inhibitors of monoamine oxidase (MAO), an important target in neurodegenerative diseases. researchgate.net The broad spectrum of activity seen in this class of compounds underscores the potential of this compound as a lead structure for drug development.

| Analog Class | Biological Activity Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| 2H-chromene derivatives | Anticancer (Carbonic Anhydrase Inhibition) | Derivatives showed selective inhibition of tumor-associated human carbonic anhydrase isoforms hCA IX and XII. | nih.gov |

| Coumarin-3-carboxamides | Anticancer | Certain benzamide (B126) derivatives showed potent activity against HepG2 and HeLa cancer cell lines. | mdpi.com |

| 7-Methoxy-2H-chromene-3-carboxylic acid | Anti-inflammatory, Antioxidant | Serves as a precursor for bioactive molecules with potential anti-inflammatory and antioxidant properties. | chemimpex.com |

| Coumarin-3-carboxamides | Neuroprotective (MAO Inhibition) | Identified as a structural core for inhibitors of monoamine oxidase (MAO). | researchgate.net |

| 7-Hydroxy-2-oxo-2H-chromene derivatives | Antimicrobial | Natural and synthetic coumarins have been reported to exert notable antimicrobial activity. | mdpi.com |

Contributions to Agrochemical Research and Development

Beyond medicine, the chromene scaffold is gaining attention in the development of new agrochemicals, particularly fungicides. nih.govresearchgate.net Phytopathogenic fungi pose a significant threat to global food production, causing substantial economic losses. researchgate.net Research into natural product-based fungicides has identified 2H-chromene analogs as promising candidates for crop protection. researchgate.netnih.gov

Studies have demonstrated that certain synthetic 2H-chromene derivatives exhibit potent and broad-spectrum antifungal activity against a range of plant pathogens. acs.org In some cases, the efficacy of these compounds was comparable or even superior to that of the commercial fungicide hymexazol. researchgate.netnih.gov For example, one derivative showed a significant fungicidal effect against Alternaria alternata and Botrytis cinerea. nih.gov The mechanism of action for some of these compounds involves the disruption of the fungal membrane, leading to increased permeability and cell content leakage. acs.org The structural features of this compound fit the profile of molecules investigated for such purposes, suggesting its potential utility in the development of novel and effective botanical pesticides. nih.gov

| Chromene Derivative Class | Target Pathogen(s) | Key Research Finding | Reference(s) |

|---|---|---|---|

| 2H-chromene analogs | Alternaria alternata, Botrytis cinerea | One compound (1m) showed significantly superior fungicidal effect compared to the commercial fungicide hymexazol. | researchgate.netnih.gov |

| Hydrazide-chromene derivatives | Various phytopathogenic fungi | Exhibited excellent and broad-spectrum inhibitory activity against ten different phytopathogenic fungi. | acs.org |

| 1H-1,2,4-triazole functionalized chromenols | Trichoderma viride, Aspergillus fumigatus | Twelve of the fourteen tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole. | nih.gov |

| 4-Oxo-4H-chromene derivatives | Various fungi | New derivatives were prepared and tested as antifungal agents. | eurjchem.com |

Potential Applications in Materials Science Investigations

The unique chemical and photophysical properties of the chromene ring make it an attractive component for advanced materials. chemimpex.com Derivatives of 2H-chromene-3-carboxylic acid are being explored for applications ranging from functional polymers to photoinitiating systems for 3D printing.

The chromophoric nature of the chromene core allows its derivatives, such as the 7-methoxy analog, to be used in the production of dyes and pigments. chemimpex.com Furthermore, the ability to functionalize the carboxylic acid group enables the incorporation of these molecules into larger polymer chains. For instance, an allyl ester of a chromene-3-carboxylic acid was synthesized with the goal of creating a pH-sensitive polymer capable of visualizing material damage. nih.gov

A particularly innovative application is the use of coumarin-3-carboxylic acids as high-performance photoinitiators for free radical polymerization under visible light. nih.gov These systems are highly efficient and have been successfully used in direct laser writing (3D printing) and for the fabrication of photocomposites using glass or carbon fibers. nih.gov This capability opens the door for the use of this compound and its derivatives in the development of advanced materials for coatings, dentistry, and additive manufacturing. nih.gov

| Application Area | Specific Use of Chromene Derivative | Key Finding or Potential | Reference(s) |

|---|---|---|---|

| Dyes & Pigments | Used as a precursor for functional dyes. | The chromophoric properties of the scaffold are leveraged for colorant production. | chemimpex.com |

| Smart Polymers | Incorporation into a polymer backbone as a pH-sensitive moiety. | Designed to create polymers that can visually indicate material damage or changes in pH. | nih.gov |

| Photopolymerization / 3D Printing | Used as a high-performance photoinitiator for free radical polymerization. | Demonstrated high initiation capacity under visible LED light, suitable for 3D printing and creating photocomposites. | nih.gov |

| Coatings & Adhesives | As a component in photopolymers. | The use in photopolymerization is relevant for UV-curing applications in industrial coatings. | nih.gov |

Q & A

Q. What are the established synthetic routes for 7-propoxy-2H-chromene-3-carboxylic acid, and what reagents/conditions are critical for its preparation?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with substituted chromene precursors. A common method is the Pechmann condensation, where phenols react with β-keto esters under acidic conditions. For example, describes a reflux reaction using Meldrum’s acid, piperidine, and acetic acid in ethanol under an argon atmosphere to prevent oxidation . Controlled temperature (80–120°C) and inert gas environments are critical to minimize side reactions, such as decarboxylation or unwanted substitutions. Post-synthesis purification often involves crystallization from ethyl acetate/hexane mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chromene backbone and substituent positions. For instance, provides detailed NMR data for similar coumarins, highlighting characteristic peaks for the propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .

- X-ray Crystallography : Used to resolve stereochemical ambiguities. demonstrates how crystallographic data validated the planar chromene ring and substituent geometry in a related compound .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity .

Q. What biological activities have been reported for structurally analogous chromene-carboxylic acids?

- Methodological Answer : Chromene derivatives exhibit diverse bioactivities. and highlight anti-inflammatory, antimicrobial, and anticancer properties in analogs with methoxy or trifluoromethyl substituents. For example, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid showed inhibitory effects on COX-2 enzymes . These studies typically use in vitro assays (e.g., cell viability, enzyme inhibition) and structure-activity relationship (SAR) models to link substituents (e.g., propoxy vs. methoxy) to activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization requires addressing competing side reactions. emphasizes the role of inert atmospheres (e.g., argon) to prevent oxidation during reflux . Solvent choice (e.g., ethanol vs. DMF) and catalyst loading (e.g., piperidine vs. pyridine) also impact outcomes. Design of Experiments (DoE) frameworks can systematically test variables like temperature, stoichiometry, and reaction time. For example, increasing the molar ratio of Meldrum’s acid to aldehyde precursors from 1:1 to 1.2:1 improved yields by 15% in a related synthesis .

Q. How can researchers resolve contradictions in reported bioactivity data for chromene-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from differences in assay protocols or substituent effects. For instance, notes that trifluoromethyl groups enhance antimicrobial activity but reduce solubility, complicating in vivo replication . To address this:

- Standardize assay conditions (e.g., cell lines, solvent controls).

- Use computational tools (e.g., molecular docking) to predict binding affinities for specific substituents (e.g., propoxy vs. chloro).

- Validate findings across multiple models (e.g., bacterial vs. fungal pathogens) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer : SAR studies involve systematic substitution at key positions (e.g., C-7 propoxy, C-3 carboxylic acid). compares the fluorescence properties of 7-methoxy vs. 7-diethylamino coumarins, showing how electron-donating groups enhance quantum yields . For bioactivity, molecular dynamics simulations can model interactions between the propoxy group and target proteins (e.g., kinases). Synthetic diversification (e.g., esterification of the carboxylic acid) followed by enzymatic assays can further refine SAR .

Q. What are the challenges in assessing the purity and stability of this compound during storage?

- Methodological Answer :

- Purity Assessment : HPLC with UV detection (λ = 270–320 nm for chromenes) is standard. Impurities often arise from hydrolysis of the propoxy group or decarboxylation; recommends using C18 columns with acetonitrile/water gradients for separation .

- Stability : The compound is sensitive to light and humidity. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can predict degradation pathways. Lyophilization or storage under nitrogen in amber vials improves shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.